molecular formula C10H8FN3O3S B2454375 5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine CAS No. 2411226-35-0

5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine

Cat. No.: B2454375
CAS No.: 2411226-35-0
M. Wt: 269.25
InChI Key: LCAXIXIJNBCBLW-UHFFFAOYSA-N
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Description

5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine is a heterocyclic compound that features both pyrimidine and phenyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino group and the fluorosulfonyloxy group imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclocondensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Attachment of the Fluorosulfonyloxy Group: This step involves the reaction of the phenyl group with fluorosulfonyl chloride under basic conditions to form the fluorosulfonyloxy group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines or hydroxylamines.

    Coupling Reactions: The fluorosulfonyloxy group can participate in coupling reactions with nucleophiles, forming new carbon-heteroatom bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antiviral agents.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorosulfonyloxy group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

5-Amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine can be compared with other similar compounds, such as:

    5-Amino-2-(3-chlorosulfonyloxyphenyl)pyrimidine: This compound has a chlorosulfonyloxy group instead of a fluorosulfonyloxy group, which can affect its reactivity and applications.

    5-Amino-2-(3-methylsulfonyloxyphenyl)pyrimidine: The presence of a methylsulfonyloxy group can influence the compound’s solubility and chemical behavior.

    5-Amino-2-(3-nitrosulfonyloxyphenyl)pyrimidine: The nitrosulfonyloxy group can impart different electronic properties, affecting the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

5-amino-2-(3-fluorosulfonyloxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O3S/c11-18(15,16)17-9-3-1-2-7(4-9)10-13-5-8(12)6-14-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAXIXIJNBCBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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